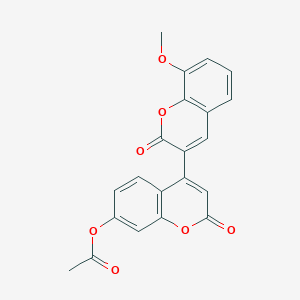

4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl acetate, also known as MOCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MOCA is a synthetic compound that belongs to the class of coumarin derivatives, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Conjugation Length Control in Polymers

Research on poly[2-methoxy-5-((2‘-ethylhexyl)oxy)-1,4-phenylenevinylene] (MEHPPV) demonstrates how varying conjugation lengths, achieved through selective thermal elimination, can influence optical properties and energy transfer within polymers. This process involves the manipulation of substituents like acetate groups, indicating a potential application of compounds like 4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl acetate in the development of advanced materials with tailored optical behaviors (Padmanaban & Ramakrishnan, 2000).

Diesel Oxygenate Additives

A study on 2-methoxyethyl acetate (MEA) highlights its utility in reducing exhaust smoke as a diesel additive. The compound's effects on engine performance and emissions provide insights into the potential of related acetate compounds in enhancing fuel properties and reducing environmental impact (Yanfeng et al., 2007).

Isochroman Derivatives and Crystallization

Research on isochroman derivatives, including those with methoxy and acetate substituents, explores their tendency to crystallize in chiral space groups. These findings suggest applications in crystal engineering and the development of materials with specific chiral properties (Palusiak et al., 2004).

Rhodium-Catalyzed Reactions

The catalysis of reactions involving dimethyl diazomalonate and nitriles by rhodium(II) acetate leading to oxazole formations illustrates the role of acetate compounds in facilitating novel synthetic pathways in organic chemistry. Such reactions could be relevant in synthesizing complex molecules and intermediates in pharmaceuticals (Connell et al., 1986).

Acetoxymethylation of Coumarins

Studies on the acetoxymethylation of various coumarins using manganese(III) acetate reveal pathways for functionalizing coumarin structures, potentially applicable in synthesizing derivatives like this compound for various industrial and pharmaceutical applications (Kurosawa & Harada, 1979).

Propiedades

IUPAC Name |

[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O7/c1-11(22)26-13-6-7-14-15(10-19(23)27-18(14)9-13)16-8-12-4-3-5-17(25-2)20(12)28-21(16)24/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGKCLJBAPNEQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2784110.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}oxane-4-carboxamide](/img/structure/B2784111.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2784114.png)

![Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate](/img/structure/B2784118.png)

![1-(4-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)propan-1-one](/img/structure/B2784121.png)

![3-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2784122.png)

![4-(7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)morpholine](/img/structure/B2784123.png)

![7-chloro-N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2784125.png)

![5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2784127.png)

![Ethyl 2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2784132.png)